5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one
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Overview
Description
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one is an organic compound with a complex structure that includes a sulfanyl group, a phenylethyl group, and an oxolanone ring
Preparation Methods
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one involves several steps. One common method includes the reaction of 4-methylthiophenol with 2-phenylethyl bromide to form an intermediate, which is then cyclized to produce the oxolanone ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylethyl group may interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one can be compared with similar compounds such as:
5-[(4-Methylphenyl)sulfinyl]-4-(2-phenylethyl)oxolan-2-one: This compound has a sulfinyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.
5-[(4-Methylphenyl)sulfonyl]-4-(2-phenylethyl)oxolan-2-one:
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)tetrahydrofuran: This compound has a tetrahydrofuran ring instead of an oxolanone ring, which can influence its stability and reactivity.
Properties
CAS No. |
596119-48-1 |
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Molecular Formula |
C19H20O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-4-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C19H20O2S/c1-14-7-11-17(12-8-14)22-19-16(13-18(20)21-19)10-9-15-5-3-2-4-6-15/h2-8,11-12,16,19H,9-10,13H2,1H3 |
InChI Key |
UJGCMAAILMVLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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